2,5-dichloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride
Description
Properties
IUPAC Name |
2,5-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)thiophene-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N3O3S2.ClH/c1-12-3-4-14(27-2)16-17(12)30-20(23-16)25(6-5-24-7-9-28-10-8-24)19(26)13-11-15(21)29-18(13)22;/h3-4,11H,5-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHRTIKPVOJRGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN3CCOCC3)C(=O)C4=C(SC(=C4)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-Dichloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride is a synthetic compound belonging to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, which include antimicrobial, antifungal, anti-inflammatory, and antitumor properties. This compound's unique structure combines thiazole and thiophene rings, contributing to its potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes:
- Thiazole and Thiophene Rings : These heterocyclic structures are known for their biological activity.
- Substituents : The presence of chlorine and methoxy groups enhances its pharmacological properties.
Structural Formula
Research indicates that compounds similar to 2,5-dichloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide exert their biological effects through various mechanisms:
- Inhibition of Tubulin Polymerization : This mechanism is crucial for anticancer activity, as it disrupts cell division in cancer cells .
- Enzyme Inhibition : The compound may interact with specific enzymes, modulating metabolic pathways .
- Antimicrobial Activity : Similar thiazole derivatives have shown effectiveness against various microbial strains.
Antitumor Activity
Preliminary studies suggest that the compound exhibits significant antitumor properties. For instance, modifications in related compounds have led to enhanced antiproliferative effects against melanoma and prostate cancer cells, with IC50 values in the nanomolar range .
Antimicrobial Properties
The compound has been investigated for its antimicrobial properties against both bacterial and fungal strains. Thiazole derivatives are generally recognized for their broad-spectrum activity against pathogens .
Anti-inflammatory Effects
There is evidence suggesting that this compound may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. The exact pathways involved remain an area of active research.
Research Findings and Case Studies
Several studies have evaluated the biological activity of compounds related to or derived from 2,5-dichloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound’s unique structure differentiates it from other heterocyclic derivatives. Key comparisons include:
Notes:
Q & A
Q. How can the synthesis of this compound be optimized for high yield and purity?
Methodological Answer: Synthesis optimization involves multi-step reactions with careful control of solvent systems, temperature, and purification techniques. For example:
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for nucleophilic substitution reactions involving the benzo[d]thiazol core .
- Temperature Control : Exothermic steps (e.g., amine coupling) require ice baths to prevent side reactions, while reflux conditions (e.g., 80–100°C) accelerate cyclization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) effectively isolate the hydrochloride salt .
Q. Table 1: Example Synthesis Parameters
| Step | Solvent | Temperature | Key Reagents | Yield (%) |
|---|---|---|---|---|
| Benzo[d]thiazol formation | DMF | 80°C | 4-methoxy-7-methylaniline | 65–75 |
| Morpholinoethyl coupling | DCM | 0°C → RT | 2-morpholinoethylamine | 70–80 |
| Final purification | Ethanol/H2O | RT | HCl gas | >90 |
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (400–600 MHz, DMSO-d6) confirm substituent positions and proton environments. For instance, the morpholinoethyl group shows characteristic δ 2.4–3.2 ppm (N–CH2) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection (254 nm) assess purity (>98% required for biological assays) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ m/z calculated vs. observed) .
Q. How should this compound be stored to ensure stability?
Methodological Answer:
- Storage Conditions : Store at –20°C in airtight, light-protected containers under inert gas (argon) to prevent hydrolysis of the carboxamide group .
- Stability Tests : Monitor degradation via HPLC every 6 months; <5% impurity over 2 years indicates acceptable stability .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) predict the reactivity of this compound in biological systems?
Methodological Answer: DFT calculations (e.g., B3LYP/6-31G* basis set) model electronic properties:
- Frontier Molecular Orbitals : HOMO-LUMO gaps predict charge transfer interactions with enzymatic targets (e.g., kinase active sites) .
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions (e.g., chlorine atoms as hydrogen bond acceptors) .
- Validation : Correlate computational results with experimental IC50 values in enzyme inhibition assays .
Q. How can contradictory data in biological activity studies be resolved?
Methodological Answer:
- Assay Standardization : Use positive controls (e.g., staurosporine for kinase assays) and replicate experiments across labs to minimize variability .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare IC50 values from different studies, accounting for cell line heterogeneity or solvent effects (e.g., DMSO vs. saline) .
Q. What experimental strategies can elucidate the environmental fate of this compound?
Methodological Answer:
- Degradation Studies : Simulate hydrolysis (pH 2–12 buffers, 37°C) and photolysis (UV light, 254 nm) to identify breakdown products via LC-MS .
- Ecotoxicity Testing : Use Daphnia magna or Aliivibrio fischeri models to assess acute toxicity (EC50) and bioaccumulation potential .
Q. Table 2: Key Physicochemical Properties for Environmental Studies
| Property | Method | Value/Outcome | Reference |
|---|---|---|---|
| LogP (lipophilicity) | Shake-flask (octanol/water) | 3.2 ± 0.1 | |
| Water Solubility | Saturation shake method | 0.12 mg/mL (25°C) | |
| pKa | Potentiometric titration | 7.8 (amine protonation) |
Q. How can structure-activity relationship (SAR) studies improve target specificity?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace 2,5-dichloro with fluorophenyl) and test activity against related targets (e.g., kinase isoforms) .
- Crystallography : Co-crystallize the compound with its target (e.g., crystallize with EGFR kinase) to map binding interactions and guide optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
